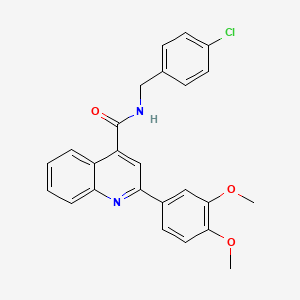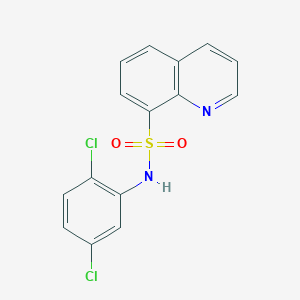![molecular formula C13H11BrN2O5S B3448006 N-{4-[(acetylamino)sulfonyl]phenyl}-5-bromo-2-furamide](/img/structure/B3448006.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-5-bromo-2-furamide
Overview
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-5-bromo-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABF or N-Acetylsulfanilyl-5-bromo-2-furoamide. ABF is a sulfonamide derivative that has been synthesized for the first time by B. M. Trost in 1991.
Mechanism of Action
The mechanism of action of ABF as an enzyme inhibitor involves the formation of a covalent bond between the sulfonamide group of ABF and the active site of the enzyme. This covalent bond formation results in the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
ABF has been found to have several biochemical and physiological effects. In vitro studies have shown that ABF inhibits the activity of carbonic anhydrase II with an IC50 value of 3.9 nM. ABF has also been found to inhibit the activity of β-lactamase with an IC50 value of 1.7 μM. In vivo studies have shown that ABF has potential applications in the treatment of diseases such as glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
ABF has several advantages and limitations for lab experiments. One of the advantages of ABF is its high potency as an enzyme inhibitor. ABF has been found to be a potent inhibitor of several enzymes at low concentrations. However, one of the limitations of ABF is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research on ABF. One of the future directions is the development of more potent and selective inhibitors of enzymes using ABF as a lead compound. Another future direction is the investigation of the potential applications of ABF in the treatment of diseases such as glaucoma, epilepsy, and bacterial infections. The use of ABF as a tool for studying enzyme inhibition and its mechanism of action is also a promising future direction for research.
Scientific Research Applications
ABF has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of ABF is in the field of enzyme inhibition. ABF has been found to be a potent inhibitor of several enzymes such as carbonic anhydrase II (CA II) and β-lactamase. The inhibition of these enzymes by ABF has potential applications in the treatment of diseases such as glaucoma, epilepsy, and bacterial infections.
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O5S/c1-8(17)16-22(19,20)10-4-2-9(3-5-10)15-13(18)11-6-7-12(14)21-11/h2-7H,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRBWGKBQHAQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylsulfamoyl)phenyl]-5-bromofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenoxy}acetate](/img/structure/B3447926.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3447930.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3447935.png)
![2-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3447942.png)

![1-ethyl-2-imino-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3447963.png)
![1-allyl-3-[(4-chlorophenyl)sulfonyl]-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3447970.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B3447973.png)



![2-[(2,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B3448013.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B3448023.png)
![N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3448026.png)